molecular formula C19H23N3O4S2 B2513800 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681225-31-0

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B2513800
CAS No.: 681225-31-0
M. Wt: 421.53
InChI Key: XIRXTWNBYOOQGD-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold known for its aromatic properties and wide spectrum of biological activities . This compound is designed for research applications and is not intended for diagnostic or therapeutic use. The core thiazole moiety is a significant synthon present in numerous bioactive molecules and approved drugs. Derivatives of thiazole have been extensively investigated and demonstrated diverse therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . The specific substitution pattern on this compound—incorporating a 4-methoxyphenyl group, a methyl group, and a morpholinoacetamide-thioacetamide chain—suggests its potential utility in structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel chemical space in the development of enzyme inhibitors or receptor modulators, given that thiazole-based molecules often act by targeting key biochemical pathways and enzymes in biological systems . This product is provided for research use only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-13-18(14-3-5-15(25-2)6-4-14)21-19(28-13)20-16(23)11-27-12-17(24)22-7-9-26-10-8-22/h3-6H,7-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRXTWNBYOOQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSCC(=O)N2CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H22N2O3S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Key Characteristics:

  • Molecular Weight: 342.43 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this example)
  • Functional Groups: Thiazole ring, morpholine moiety, and a methoxyphenyl substituent.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells through disruption of mitochondrial integrity and modulation of apoptotic pathways.
    • It potentially inhibits key oncogenic pathways, leading to reduced cell proliferation.
  • Efficacy:
    • In vitro studies have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against several cancer types, including breast and prostate cancers .

Antimicrobial Activity

The compound's thiazole structure also suggests potential antimicrobial properties.

  • Activity Against Bacteria:
    • Preliminary studies reveal that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
    • The presence of the morpholino group enhances solubility and bioavailability, contributing to its antimicrobial effects.
  • Case Studies:
    • A study demonstrated that similar thiazole compounds displayed significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural FeatureEffect on Activity
Methoxy group on phenyl ringIncreases lipophilicity and potency
Methyl group on thiazoleEnhances cytotoxicity
Morpholine substituentImproves solubility and bioavailability

Research Findings

Recent studies have synthesized various derivatives of thiazole compounds, revealing a correlation between structural modifications and biological activity:

  • Synthesis and Testing:
    • New derivatives were synthesized by modifying the thiazole ring and were tested against different cancer cell lines.
    • Compounds with electron-donating groups showed improved activity due to enhanced interaction with target proteins .
  • In Silico Studies:
    • Computational modeling has been employed to predict binding affinities and interactions with biological targets, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-acetamide derivatives , which are widely studied for their pharmacological properties. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues

Compound Name / ID Key Structural Differences Synthesis Method Purity/Activity Source
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide (Target) Morpholine-thioether linkage, 5-methylthiazole core Amide coupling of thioacetic acid derivatives with amines (hypothesized) No direct activity data in provided evidence; inferred from structural analogs
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ) Triazinoindole core instead of thiazole; bromophenyl substituent Reaction of triazinoindole-thioacetic acid with 4-bromoaniline 95% purity; no explicit biological data
N-(4-Methoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)acetamide () Thiazolidinone core; imino-phenyl and phenyl substituents Not explicitly detailed; likely involves cyclization of thiourea derivatives Structural data only; no activity reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3, ) Thiazole-carbonyl hydrazinecarbothioamide; lacks morpholine Condensation of thioamide with hydrazonoyl chlorides IC₅₀ = 1.61–1.98 μg/mL (HepG-2 cancer cells)

Functional Analogues

  • Anticancer Activity: Compounds with triazinoindole-thioacetamide cores (, e.g., Compound 23–27) lack direct anticancer data but share structural motifs with known kinase inhibitors. Thiazole-hydrazinecarbothioamide derivatives () exhibit potent activity against HepG-2 cells (IC₅₀ < 2 μg/mL), suggesting that the thiazole-acetamide scaffold is pharmacologically relevant . The morpholine group in the target compound may improve pharmacokinetics compared to bromine or phenoxy substituents in analogs (e.g., Compound 24, ), which are often associated with reduced solubility .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods in (amide coupling) and (thioether formation via acetic acid derivatives). However, the morpholine-thioether linkage introduces additional complexity compared to simpler acetamide derivatives .

Structure-Activity Relationship (SAR) Insights

  • Thiazole vs. Triazinoindole Cores: Thiazole derivatives (e.g., ) generally show better solubility and metabolic stability than bulkier triazinoindole systems (), but the latter may offer enhanced binding affinity in hydrophobic pockets .
  • Substituent Effects :
    • 4-Methoxyphenyl groups (target compound, ) are associated with improved membrane permeability due to moderate lipophilicity.
    • Morpholine substituents (target compound) may enhance solubility and target engagement compared to bromine or nitro groups (), which are often used for covalent binding but can increase toxicity .

Research Findings and Data Gaps

  • Key Data Missing: No direct biological activity or synthetic yield data for the target compound were found in the provided evidence. Activity predictions are based on analogs like ’s thiazole derivatives.
  • Contradictions: emphasizes bromine/phenoxy substituents for stability, while and suggest methoxy/morpholine groups improve drug-like properties. This highlights the need for empirical testing of the target compound .

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